3,3,6,6-Tetramethyl-3,4,6,7-tetrahydro-2H,5H-acridine-1,8-dione
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Overview
Description
3,3,6,6-Tetramethyl-3,4,6,7-tetrahydro-2H,5H-acridine-1,8-dione is a chemical compound with the molecular formula C₁₇H₂₁NO₂. It is known for its unique structure, which includes two ketone groups and a tetrahydroacridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-3,4,6,7-tetrahydro-2H,5H-acridine-1,8-dione typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with an appropriate amine under acidic or basic conditions. One common method involves the use of acetic acid as a catalyst and heating the reaction mixture to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetramethyl-3,4,6,7-tetrahydro-2H,5H-acridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,6,6-Tetramethyl-3,4,6,7-tetrahydro-2H,5H-acridine-1,8-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetramethyl-3,4,6,7-tetrahydro-2H,5H-acridine-1,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of ketone groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
- 3,3,6,6-Tetramethyl-9-(4-chlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
- 3,3,6,6-Tetramethyl-9-(2,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
Uniqueness
3,3,6,6-Tetramethyl-3,4,6,7-tetrahydro-2H,5H-acridine-1,8-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
27361-25-7 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-2,4,5,7-tetrahydroacridine-1,8-dione |
InChI |
InChI=1S/C17H21NO2/c1-16(2)6-12-10(14(19)8-16)5-11-13(18-12)7-17(3,4)9-15(11)20/h5H,6-9H2,1-4H3 |
InChI Key |
PMQGCFXOTZQZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C3C(=N2)CC(CC3=O)(C)C)C(=O)C1)C |
Origin of Product |
United States |
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